molecular formula C19H12N2O2 B7827966 2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione

2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione

Cat. No.: B7827966
M. Wt: 300.3 g/mol
InChI Key: MGQUHTOYLNEAOR-UHFFFAOYSA-N
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Description

2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione is a complex organic compound that features both quinoline and indene-1,3-dione moieties

Preparation Methods

The synthesis of 2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione typically involves the condensation reaction between indane-1,3-dione and quinoline-8-carbaldehyde. The reaction is usually carried out under acidic or basic conditions, depending on the desired product. For instance, the reaction can be catalyzed by piperidine in ethanol to yield the desired compound .

Chemical Reactions Analysis

2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione involves its ability to undergo self-oxidation and form stable adducts with various aldehydes. The molecular targets and pathways involved include the formation of Michael adducts and subsequent oxidation products, which are crucial for its applications in medicinal chemistry and organic electronics .

Comparison with Similar Compounds

2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features of quinoline and indene-1,3-dione, which provide it with distinct chemical and physical properties.

Properties

IUPAC Name

2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-18-13-7-1-2-8-14(13)19(23)15(18)11-21-16-9-3-5-12-6-4-10-20-17(12)16/h1-11,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQUHTOYLNEAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=CC4=C3N=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=CC4=C3N=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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